Superior Solubility and Detectable SNAT2 Activity Differentiates 54F from Inactive Analogs
In a study comparing five structurally related non-amino acid SNAT2 inhibitors, the target compound (referred to as 54F) was the sole analog to exhibit measurable inhibition of glycine uptake in PC-3 cells, while MMTC, 53B, 55B, and 57B showed no activity under soluble conditions [1]. This functional activity is correlated with its high equilibrium solubility of 56.1 µM, which is over twofold greater than any other active or inactive analog tested [1].
| Evidence Dimension | Inhibition of SNAT2-mediated 3H-Gly uptake and equilibrium solubility |
|---|---|
| Target Compound Data | ~20% inhibition at 50 µM; Solubility: 56.1 µM |
| Comparator Or Baseline | MMTC (57E): No inhibition at 1 or 5 µM, solubility <1.8 µM; 53B: No inhibition, solubility 24.9 µM; 55B: No inhibition, solubility 13.3 µM; 57B: No inhibition, solubility 27.5 µM |
| Quantified Difference | The target compound is the only analog with >0% inhibition and has a solubility that is 2.1- to 4.2-fold higher than the inactive comparators. |
| Conditions | 3H-Gly uptake assay in hyperosmotically stressed PC-3 cells; equilibrium solubility measured in HEPES buffered HBSS at pH 7.4 and 37°C. |
Why This Matters
For researchers requiring a soluble SNAT2 tool compound with detectable cellular activity, this analog is the only viable choice among this specific chemotype, as all other close analogs are functionally inert in cell-based assays.
- [1] Jakobsen, S., Petersen, E. F., & Nielsen, C. U. (2024). Investigations of potential non-amino acid SNAT2 inhibitors. Frontiers in Pharmacology, 14, 1302445. View Source
